molecular formula C11H20N4O3S B1305207 tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate CAS No. 883008-24-0

tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate

Cat. No.: B1305207
CAS No.: 883008-24-0
M. Wt: 288.37 g/mol
InChI Key: JTOOTOXSYMNSQX-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclopropylcarbamothioyl group, and a hydrazinyl-oxoethyl linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazinyl intermediate: This step involves the reaction of a hydrazine derivative with an appropriate electrophile to form the hydrazinyl intermediate.

    Introduction of the cyclopropylcarbamothioyl group: The hydrazinyl intermediate is then reacted with a cyclopropyl isothiocyanate to introduce the cyclopropylcarbamothioyl group.

    Formation of the tert-butyl carbamate: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the tert-butyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbamate group and formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research has explored its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The cyclopropylcarbamothioyl group is particularly important for its binding affinity and specificity, as it can form strong interactions with the target protein. Additionally, the hydrazinyl-oxoethyl linkage allows for the formation of hydrogen bonds and other non-covalent interactions that stabilize the compound-protein complex.

Properties

IUPAC Name

tert-butyl N-[2-[2-(cyclopropylcarbamothioyl)hydrazinyl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-11(2,3)18-10(17)12-6-8(16)14-15-9(19)13-7-4-5-7/h7H,4-6H2,1-3H3,(H,12,17)(H,14,16)(H2,13,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOOTOXSYMNSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NNC(=S)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384944
Record name tert-Butyl {2-[2-(cyclopropylcarbamothioyl)hydrazinyl]-2-oxoethyl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883008-24-0
Record name tert-Butyl {2-[2-(cyclopropylcarbamothioyl)hydrazinyl]-2-oxoethyl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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